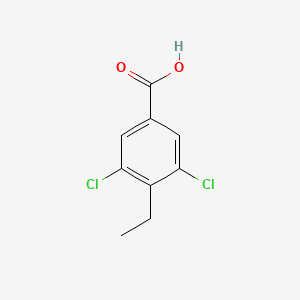

3,5-Dichloro-4-ethylbenzoic acid

Beschreibung

Eigenschaften

Molekularformel |

C9H8Cl2O2 |

|---|---|

Molekulargewicht |

219.06 g/mol |

IUPAC-Name |

3,5-dichloro-4-ethylbenzoic acid |

InChI |

InChI=1S/C9H8Cl2O2/c1-2-6-7(10)3-5(9(12)13)4-8(6)11/h3-4H,2H2,1H3,(H,12,13) |

InChI-Schlüssel |

ZZANSOXDSOHNHN-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(C=C(C=C1Cl)C(=O)O)Cl |

Herkunft des Produkts |

United States |

An In-Depth Technical Guide to 3,5-Dichloro-4-ethylbenzoic Acid: Synthesis, Properties, and Potential Applications

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 3,5-Dichloro-4-ethylbenzoic acid, a halogenated aromatic carboxylic acid. While this compound is not extensively documented in commercially available databases, this paper deduces its core characteristics, proposes a viable synthetic route, and explores its potential applications based on established chemical principles and data from analogous structures. This document serves as a foundational resource for researchers interested in the synthesis and evaluation of this novel compound for applications in medicinal chemistry, agrochemical development, and materials science.

Introduction and Core Chemical Identity

3,5-Dichloro-4-ethylbenzoic acid belongs to the class of substituted benzoic acids, characterized by a central benzene ring functionalized with a carboxylic acid group, two chlorine atoms, and an ethyl group. The specific substitution pattern is anticipated to confer distinct physicochemical properties and biological activities. While a dedicated CAS number for 3,5-Dichloro-4-ethylbenzoic acid is not readily found in major chemical databases, its structure can be unequivocally inferred from its IUPAC name.

Inferred Chemical Structure:

Caption: Inferred chemical structure of 3,5-Dichloro-4-ethylbenzoic acid.

Physicochemical Properties

The physicochemical properties of 3,5-Dichloro-4-ethylbenzoic acid can be predicted based on its structure. These properties are crucial for understanding its solubility, reactivity, and potential for biological interactions.

| Property | Predicted Value |

| Molecular Formula | C₉H₈Cl₂O₂ |

| Molecular Weight | 219.07 g/mol |

| Appearance | Expected to be a white to off-white solid |

| pKa | Estimated to be in the range of 3-4 |

| Solubility | Likely soluble in organic solvents like methanol, chloroform, and ethyl acetate; sparingly soluble in water. |

Proposed Synthesis Pathway

A plausible and efficient synthesis of 3,5-Dichloro-4-ethylbenzoic acid can be designed starting from the readily available precursor, 4-ethylbenzoic acid. The proposed method involves the direct chlorination of the aromatic ring. This approach is analogous to synthetic routes reported for similar compounds, such as 3,5-dichloro-4-methylbenzoic acid.[1][2]

Reaction Scheme:

4-ethylbenzoic acid can be chlorinated using a suitable chlorinating agent in the presence of a Lewis acid catalyst.

Caption: Proposed synthesis workflow for 3,5-Dichloro-4-ethylbenzoic acid.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

4-ethylbenzoic acid

-

Dichloromethane (anhydrous)

-

Aluminum chloride (anhydrous)

-

Chlorine gas or sulfuryl chloride

-

Hydrochloric acid (concentrated)

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Ice

Procedure:

-

In a multi-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet (if using chlorine gas) or a dropping funnel (if using sulfuryl chloride), and a reflux condenser connected to a gas trap, dissolve 4-ethylbenzoic acid in anhydrous dichloromethane.

-

Cool the reaction mixture to 0-5 °C using an ice-water bath.

-

Carefully add anhydrous aluminum chloride portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

-

Slowly bubble chlorine gas through the solution or add sulfuryl chloride dropwise. The rate of addition should be controlled to maintain the reaction temperature.

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction, carefully quench the reaction by pouring the mixture over crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 3,5-Dichloro-4-ethylbenzoic acid.

Potential Applications and Research Directions

Given the structural similarities to known bioactive molecules, 3,5-Dichloro-4-ethylbenzoic acid holds potential in several areas of research and development:

-

Pharmaceutical Intermediates: Substituted benzoic acids are common building blocks in the synthesis of active pharmaceutical ingredients (APIs). The unique substitution pattern of this molecule could be explored for the development of novel therapeutics.[3]

-

Agrochemicals: The dichlorophenyl moiety is a well-known toxophore in many herbicides and fungicides.[3][4] Therefore, 3,5-Dichloro-4-ethylbenzoic acid and its derivatives could be investigated for potential pesticidal activity.

-

Material Science: Aromatic carboxylic acids can be utilized as monomers or building blocks for specialty polymers and other advanced materials.

Safety and Handling

While specific toxicity data for 3,5-Dichloro-4-ethylbenzoic acid is unavailable, it should be handled with the care appropriate for a chlorinated aromatic carboxylic acid. Similar compounds are known to cause skin and eye irritation.[4]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

3,5-Dichloro-4-ethylbenzoic acid represents a novel chemical entity with potential for a range of applications. This technical guide provides a foundational understanding of its inferred structure, a plausible synthetic route, and promising areas for future research. The detailed hypothetical experimental protocol offers a practical starting point for the synthesis and subsequent investigation of this compound. As with any new chemical entity, all handling and experimental work should be conducted with appropriate safety precautions.

References

-

LookChem. (n.d.). Cas 39652-34-1,3,5-Dichloro-4-methylbenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dichloro-4-methylbenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dichloro-4-hydroxybenzoic acid ethyl ester. Retrieved from [Link]

- Google Patents. (n.d.). CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.

-

Chemchart. (n.d.). 3,5-Dichloro-4-methylbenzoic acid (39652-34-1). Retrieved from [Link]

- Google Patents. (n.d.). CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid.

-

NIST. (n.d.). 3,5-Dichloro-4-hydroxybenzoic acid. Retrieved from [Link]

-

NIST. (n.d.). 3,5-Dichloro-4-hydroxybenzoic acid. Retrieved from [Link]

-

US EPA. (n.d.). Benzoic acid, 3,5-dichloro-. Retrieved from [Link]

Sources

- 1. 3,5-Dichloro-4-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3,5-Dichloro-4-methylbenzoic acid | C8H6Cl2O2 | CID 18533234 - PubChem [pubchem.ncbi.nlm.nih.gov]

3,5-Dichloro-4-ethylbenzoic Acid: A Strategic Building Block in Advanced Organic Synthesis

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic introduction of halogenated motifs is critical for modulating lipophilicity, metabolic stability, and target binding affinity. 3,5-Dichloro-4-ethylbenzoic acid (CAS: 915145-04-9) has emerged as a highly versatile organic building block[1]. Characterized by an electron-deficient aromatic core and a sterically shielded para-alkyl group, this intermediate offers unique physicochemical properties that solve common pharmacokinetic liabilities in drug discovery.

This technical guide provides an in-depth analysis of the upstream synthesis, downstream functionalization, and mechanistic rationale for utilizing 3,5-dichloro-4-ethylbenzoic acid in advanced synthetic workflows.

Physicochemical & Mechanistic Profiling

The utility of 3,5-dichloro-4-ethylbenzoic acid (DCEBA) stems from the synergistic effects of its substituents:

-

Steric Shielding & Metabolic Stability: The two chlorine atoms at the meta positions (C3 and C5) flank the ethyl group at the para position (C4). In in vivo biological systems, the benzylic position of an ethyl group is a prime target for rapid cytochrome P450-mediated oxidation. The bulky ortho-chlorines create a severe steric shield around the ethyl group, drastically reducing the rate of benzylic hydroxylation and extending the half-life of derived Active Pharmaceutical Ingredients (APIs).

-

Electronic Modulation (Inductive Effects): The highly electronegative chlorine atoms exert a strong inductive electron-withdrawing effect (-I) across the aromatic ring. This lowers the pKa of the benzoic acid moiety relative to unsubstituted benzoic acid. During downstream derivatization, this electronic deficiency increases the electrophilicity of activated acyl intermediates, requiring specific coupling strategies to prevent premature hydrolysis.

Upstream Synthesis: The Oxidative Chlorination Pathway

Traditional electrophilic aromatic chlorination relies on chlorine gas ( Cl2 ) or sulfuryl chloride ( SO2Cl2 ). However, these reagents present severe safety hazards, generate corrosive off-gassing, and often lead to poor regioselectivity.

As a Senior Application Scientist, I recommend the Oxidative Chlorination pathway utilizing aqueous hydrochloric acid ( HCl ) and hydrogen peroxide ( H2O2 )[2]. This method generates electrophilic chlorine ( Cl+ ) in situ, providing a greener, highly controlled, and scalable self-validating system.

Causality of Experimental Choices

-

Solvent Selection (Dichloroacetic Acid): Standard acetic acid can undergo slow background chlorination under harsh oxidative conditions. Dichloroacetic acid is highly polar, miscible with the aqueous HCl/H2O2 system, and completely inert to further electrophilic chlorination[3].

-

Catalyst (Sodium Tungstate): The addition of a catalytic amount of sodium tungstate dihydrate ( Na2WO4⋅2H2O ) accelerates the decomposition of H2O2 into an active peroxo-tungstate complex, which oxidizes the chloride ion ( Cl− ) to the active chloronium species ( Cl+ ) with near-perfect atom economy[3].

Protocol 1: Synthesis of 3,5-Dichloro-4-ethylbenzoic acid

Objective: Regioselective di-chlorination of 4-ethylbenzoic acid.

-

Preparation: To a 1000 mL four-neck reaction flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 150 g (1.0 mol) of 4-ethylbenzoic acid.

-

Solvation: Add 300 g of dichloroacetic acid as the solvent, followed by 0.25 g of sodium tungstate dihydrate catalyst[3].

-

Acidification: Introduce 400 g of 30% aqueous hydrochloric acid. Initiate mechanical stirring and heat the biphasic mixture to 50–60 °C.

-

Oxidative Activation: At 55 °C, slowly add 150 g of 30% hydrogen peroxide dropwise via an addition funnel. Critical Control Parameter: The generation of Cl+ is exothermic. Control the drop rate over 4–6 hours to maintain the internal temperature strictly between 50–60 °C[3].

-

Quench & Workup: Upon completion (verified by HPLC), pour the mixture over crushed ice. Extract the aqueous layer with ethyl acetate (3 x 300 mL). Wash the combined organic layers with brine and dry over anhydrous Na2SO4 .

-

Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude white solid from an acetone/water mixture to yield pure 3,5-dichloro-4-ethylbenzoic acid (>98% purity).

Downstream Derivatization: Amide Coupling Workflows

The primary application of DCEBA is its incorporation into complex API scaffolds via amide bond formation. Because the electron-withdrawing chlorines increase the susceptibility of the activated ester to hydrolysis, standard carbodiimide reagents (e.g., EDC/HOBt) often yield suboptimal results.

Causality of Experimental Choices

To overcome the electronic deactivation of the carboxylate, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice for large-scale process chemistry[4]. HATU rapidly converts the acid into a highly reactive HOAt ester. The adjacent nitrogen in the pyridine ring of HOAt provides an intramolecular hydrogen-bonding network that accelerates aminolysis, driving the amide formation faster than any competing hydrolysis[4].

Protocol 2: Amide Coupling for API Scaffold Synthesis

Objective: Coupling of DCEBA with a primary aliphatic amine.

-

Activation: In an oven-dried 250 mL flask under a nitrogen atmosphere, dissolve 10 mmol of 3,5-dichloro-4-ethylbenzoic acid in 50 mL of anhydrous DMF.

-

Reagent Addition: Add 1.1 equivalents (11 mmol) of HATU. Stir for 5 minutes at room temperature to allow the formation of the active uronium species[4].

-

Base & Amine Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA), followed immediately by 1.2 equivalents of the target primary amine. Note: DIPEA is preferred over Triethylamine (TEA) due to its higher steric bulk, which prevents unwanted side reactions with the uronium salt[4].

-

Reaction: Stir the mixture at room temperature for 2 hours.

-

Isolation: Dilute the reaction with 150 mL of ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 , and brine. Dry the organic phase, concentrate, and purify via flash chromatography.

Quantitative Analysis of Synthetic Methodologies

To assist process chemists in route scouting, the following table summarizes the performance metrics of various chlorination methodologies for synthesizing di-chloro-para-alkylbenzoic acids.

Table 1: Comparative Metrics of Chlorination Methodologies for 4-Alkylbenzoic Acids

| Methodology | Reagent System | Yield (%) | Environmental Impact | Scalability & Safety Profile |

| Oxidative Chlorination | HCl(aq) / H2O2 / Tungstate | 80 - 85% | Low (Water byproduct) | High (Avoids toxic gas, easily controlled exotherm) |

| Direct Chlorination | Cl2 (gas) / FeCl3 | 60 - 70% | High (Toxic gas, corrosive) | Low (Requires specialized gas-handling infrastructure) |

| Sulfuryl Chloride | SO2Cl2 / DMF | 50 - 60% | High ( SO2 and HCl off-gassing) | Moderate (Harsh conditions, prone to over-chlorination) |

Synthetic Workflow Visualization

The following diagram illustrates the upstream synthesis and the diverse downstream functionalization pathways of 3,5-dichloro-4-ethylbenzoic acid. Aside from amide coupling, the building block can undergo thermal or metal-catalyzed decarboxylation to yield 2,6-dichloroethylbenzene—a highly valuable intermediate in agrochemical synthesis[2].

Fig 1. Synthetic pathways and downstream applications of 3,5-Dichloro-4-ethylbenzoic acid.

References

-

Mukhopadhyay, S., & Chandalia, S. B. (1999). "Oxidative Chlorination, Desulphonation, or Decarboxylation To Synthesize Pharmaceutical Intermediates: 2,6-Dichlorotoluene, 2,6-Dichloroaniline, and 2,6-Dichlorophenol". Organic Process Research & Development, 3(1), 10-16. URL: [Link]

-

Dunetz, J. R., Magano, J., & Garcia, G. A. (2022). "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution". Organic Process Research & Development, 26(6), 1562–1689. URL: [Link]

Sources

3,5-Dichloro-4-ethylbenzoic acid as a pharmaceutical intermediate

An In-depth Technical Guide to 3,5-Dichloro-4-ethylbenzoic Acid as a Pharmaceutical Intermediate

Introduction

In the landscape of pharmaceutical development, the strategic selection of intermediates is a cornerstone of efficient and robust drug synthesis. 3,5-Dichloro-4-ethylbenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a critical building block for a variety of complex molecular architectures. Its specific substitution pattern—an activating ethyl group para to the carboxylic acid and two flanking chlorine atoms—imparts unique reactivity and steric properties. These features make it an invaluable precursor for the synthesis of high-value active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its synthesis, properties, and applications, tailored for researchers and professionals in drug discovery and development.

Physicochemical Properties

The physical and chemical characteristics of 3,5-Dichloro-4-ethylbenzoic acid are fundamental to its handling, reactivity, and analytical characterization. While specific experimental data for this exact compound is not widely published, its properties can be reliably predicted based on its structural analogs, such as 3,5-dichloro-4-methylbenzoic acid.[1][2]

| Property | Value (Predicted/Analog-Based) | Source/Rationale |

| Molecular Formula | C₉H₈Cl₂O₂ | Based on structure |

| Molecular Weight | 219.07 g/mol | Calculated from formula |

| Appearance | White to off-white solid/powder | Analogy to similar compounds[3] |

| Melting Point | >180 °C | Analogy to 3,5-dichloro-4-methylbenzoic acid (187-189 °C)[1][2] |

| Boiling Point | >330 °C at 760 mmHg | Analogy to 3,5-dichloro-4-methylbenzoic acid[1] |

| Solubility | Slightly soluble in methanol and chloroform; insoluble in water | Analogy to similar compounds[1] |

| pKa | ~3.5 | Predicted based on electron-withdrawing effects of halogens[1] |

Synthesis of 3,5-Dichloro-4-ethylbenzoic Acid

The synthesis of 3,5-Dichloro-4-ethylbenzoic acid is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and logical synthetic strategy begins with the Friedel-Crafts acylation of ethylbenzene, followed by oxidation and chlorination.

Synthetic Workflow Overview

The overall process can be visualized as a linear progression from a common starting material to the final functionalized intermediate.

Caption: Synthetic pathway for 3,5-Dichloro-4-ethylbenzoic Acid.

Step 1: Friedel-Crafts Acylation of Ethylbenzene

Causality: The synthesis commences with the Friedel-Crafts acylation, an electrophilic aromatic substitution, to install an acetyl group onto the ethylbenzene ring.[4] Acylation is chosen over direct alkylation because the resulting ketone product is deactivated towards further reaction, thus preventing the common issue of poly-substitution that plagues Friedel-Crafts alkylations.[5][6] The ethyl group is an ortho-, para-director; the para-product, 4-ethylacetophenone, is the major isomer due to reduced steric hindrance.[7]

Experimental Protocol:

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas scrubber (for HCl), add anhydrous aluminum chloride (AlCl₃, 1.2 eq).

-

Solvent: Add a suitable inert solvent, such as dichloromethane (DCM) or dichloroethane (DCE), and cool the suspension to 0-5 °C in an ice bath.

-

Reactant Addition: Slowly add acetyl chloride (1.0 eq) to the stirred suspension.

-

Substrate Addition: Once the acylium ion complex has formed, add ethylbenzene (1.0 eq) dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-ethylacetophenone.[8]

-

Purification: The crude product can be purified by vacuum distillation to yield pure 4-ethylacetophenone.[9][10]

Step 2: Oxidation to 4-Ethylbenzoic Acid

Causality: The acetyl group of 4-ethylacetophenone is oxidized to a carboxylic acid using the haloform reaction. This is a reliable and high-yielding method for converting methyl ketones to carboxylic acids.

Experimental Protocol:

-

Setup: In a round-bottom flask, dissolve the 4-ethylacetophenone (1.0 eq) in a suitable solvent like dioxane or tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hypochlorite (bleach, ~3-4 eq) with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC/GC).

-

Workup: Quench any excess hypochlorite by adding sodium sulfite. Acidify the mixture with concentrated HCl until the pH is ~2, which will precipitate the 4-ethylbenzoic acid.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification.

Step 3: Direct Chlorination of 4-Ethylbenzoic Acid

Causality: The final step involves the selective chlorination of the aromatic ring at the positions ortho to the carboxylic acid group. The carboxylic acid is a meta-director, while the ethyl group is an ortho-, para-director. The positions ortho to the ethyl group (and meta to the carboxylic acid) are activated, making them susceptible to electrophilic substitution.

Experimental Protocol:

-

Setup: To a reaction vessel protected from light, add 4-ethylbenzoic acid (1.0 eq) and a catalytic amount of a Lewis acid such as ferric chloride (FeCl₃).

-

Chlorination: Heat the mixture and bubble chlorine gas (Cl₂, 2.2 eq) through the molten reactant or a solution in a suitable solvent like dichloroacetic acid.[2][11] The reaction temperature must be carefully controlled to prevent side reactions.

-

Monitoring: Monitor the reaction by High-Performance Liquid Chromatography (HPLC) to track the formation of the desired product and minimize over-chlorination.

-

Workup: Upon completion, cool the reaction mixture and pour it into cold water to precipitate the crude product.

-

Purification: Collect the solid by filtration. The crude 3,5-Dichloro-4-ethylbenzoic acid is then purified by recrystallization from a solvent mixture such as methanol/water or ethyl acetate/hexane to yield the final product with high purity.[2][11]

Conversion to 3,5-Dichloro-4-ethylbenzoyl Chloride

For many pharmaceutical applications, particularly amide bond formation, the carboxylic acid is converted to a more reactive acyl chloride.[12][13]

Causality: Thionyl chloride (SOCl₂) is a common reagent for this transformation. It reacts with the carboxylic acid to form the acyl chloride, with the byproducts (SO₂ and HCl) being gaseous, which simplifies purification. A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction via the formation of the Vilsmeier reagent.

Experimental Protocol:

-

Setup: In a flask equipped with a reflux condenser and a gas outlet connected to a scrubber, suspend 3,5-Dichloro-4-ethylbenzoic acid (1.0 eq) in an excess of thionyl chloride (2-3 eq).

-

Catalyst: Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Reaction: Heat the mixture to reflux (approx. 75-80 °C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solid has dissolved.[14]

-

Isolation: After cooling, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3,5-dichloro-4-ethylbenzoyl chloride is often of sufficient purity to be used directly in the next step.[15]

Application in Pharmaceutical Synthesis: A Case Study

3,5-Dichloro-4-ethylbenzoic acid and its derivatives are key intermediates in the synthesis of APIs targeting a range of diseases. For instance, the structurally related 3,5-dichlorobenzoic acid is a precursor to Tafamidis, a drug used to treat transthyretin amyloidosis.[13] We can extrapolate a similar application for our target molecule in the synthesis of a hypothetical kinase inhibitor.

Workflow for API Synthesis

Caption: General workflow from intermediate to final API.

Protocol: Amide Coupling

-

Setup: In a reaction vessel, dissolve a complex amine substrate (e.g., a substituted aminopyrazole, 1.0 eq) and a non-nucleophilic base like triethylamine or diisopropylethylamine (1.5 eq) in an anhydrous aprotic solvent (e.g., THF or DCM).

-

Addition: Cool the solution to 0 °C and add a solution of 3,5-dichloro-4-ethylbenzoyl chloride (1.05 eq) in the same solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Workup and Purification: Upon completion, the reaction is worked up by washing with aqueous solutions to remove salts and excess reagents. The crude product is then purified by column chromatography or recrystallization to yield the final API.

Analytical Methods for Quality Control

Ensuring the purity and identity of 3,5-Dichloro-4-ethylbenzoic acid is critical for its use in GMP (Good Manufacturing Practice) environments. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and robust method for this purpose.[16]

Quality Control Checkpoints

Caption: Key quality control checkpoints during synthesis.

Validated HPLC-UV Method Parameters

The following table outlines typical parameters for a validated HPLC method for analyzing dichlorinated benzoic acids, adapted for our target molecule.[16]

| Parameter | Specification | Rationale |

| Instrument | HPLC with UV or Photodiode Array (PDA) Detector | Provides necessary sensitivity and selectivity.[16] |

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) | Standard for separation of non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile and water (with 0.1% formic or phosphoric acid) | Gradient elution is often used for optimal separation of impurities. |

| Detection λ | ~240-250 nm | Wavelength of maximum absorbance for the aromatic chromophore. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| LOD/LOQ | Predicted to be in the range of 0.1 mg/mL (LOD) and 0.3 mg/mL (LOQ) | Based on data for 3,5-Dichlorobenzoic acid.[16] |

Safety and Handling

As a chlorinated aromatic acid, 3,5-Dichloro-4-ethylbenzoic acid requires careful handling to avoid exposure. Safety protocols should be based on datasheets for structurally similar compounds.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[17]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17][18] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[17]

-

Hazards: Expected to cause skin and serious eye irritation.[19][17] May cause respiratory irritation.[19]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.

-

Spills: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.[18]

Conclusion

3,5-Dichloro-4-ethylbenzoic acid stands out as a strategically important intermediate for the pharmaceutical industry. Its synthesis, while requiring multiple steps, is achievable through well-established organic chemistry principles such as Friedel-Crafts acylation and electrophilic aromatic substitution. The functional handles—a reactive carboxylic acid and a specifically substituted aromatic ring—provide a versatile platform for constructing complex APIs. A thorough understanding of its synthesis, reactivity, and analytical control is essential for any scientist or researcher aiming to leverage this potent building block in drug development programs.

References

- Apollo Scientific. (2023, July 28).

- Synthesis and Characterization of 4-Ethylbenzophenone. (2015, May 25). StuDocu.

- TCI Chemicals. (2025, May 14).

- Friedel–Crafts reaction. Wikipedia.

- BenchChem. (2025). Technical Support Center: Synthesis of Ethyl-1,1-d2-benzene.

- PubChem. 3,5-Dichloro-4-methylbenzoic acid.

- ChemicalBook. 3,5-Dichloro-4-methylbenzoic acid synthesis.

- Reaction progress of 4-ethylacetophenone reduction.

- LookChem. Cas 39652-34-1, 3,5-Dichloro-4-methylbenzoic acid.

- FUJIFILM Wako Chemicals.

- Fisher Scientific. (2009, September 26).

- Friedel-Crafts acyl

- Method for synthesizing 3,5-dichlorobenzoyl chloride. (2014, January 15).

- Echemi. 3,5-Dichloro-4-methylbenzoic acid.

- Master Organic Chemistry. (2018, May 17). EAS Reactions (3)

- ChemicalBook.

- ChemicalBook. 3,5-DICHLORO-4-AMINOBENZOIC ACID ETHYL ESTER synthesis.

- Tokyo Chemical Industry Co., Ltd.

- Sigma-Aldrich. 3,5-Dichloro-4-hydroxybenzoic acid 97.

- Preparation method of 3,5-dichloro-4-methylbenzoic acid.

- ChemicalBook. 3,5-Dichloro-4-methylbenzoic acid CAS#: 39652-34-1.

- BenchChem. (2025). A Guide to Validated Analytical Methods for 3,5-Dichlorobenzoic Acid.

- BenchChem. Applications of 3-(3,5-Dichlorophenyl)

- Global Substance Registration System (GSRS). 3,5-DICHLORO-4-HYDROXYBENZOIC ACID ETHYL ESTER.

- Analytical Methods. Ministry of the Environment, Government of Japan.

- MilliporeSigma. 3,5-Dichloro-4-formylbenzoic acid.

- CymitQuimica. CAS 937-30-4: 4′-Ethylacetophenone.

- BenchChem. Application Notes and Protocols for 3-(3,5-Dichlorophenyl)benzoic Acid in Organic Synthesis.

- Organic Syntheses Procedure.

- Novel preparation method of 3,5-dichlorobenzoyl chloride.

- Synthesis method of 3,5-dichlorobenzoyl chloride.

- Cion Pharma. 3,5-Dichlorobenzoic acid Manufacturer.

- Preparation method of 3,5-dichlorobenzoyl chloride. (2016, August 31).

- NIST WebBook. 3,5-Dichloro-4-hydroxybenzoic acid.

- Inxight Drugs. 3,5-Dichloro-4-hydroxybenzoic acid.

- Changzhou Anxuan Chemical Co., Ltd. 3,5-Dichloro-4-methylbenzoic acid|39652-34-1.

- PubChem. 4'-Ethylacetophenone.

- ChemicalBook. 4-Ethylacetophenone synthesis.

- ECHEMI. 937-30-4, 4′-Ethylacetophenone Formula.

Sources

- 1. Cas 39652-34-1,3,5-Dichloro-4-methylbenzoic acid | lookchem [lookchem.com]

- 2. 3,5-Dichloro-4-methylbenzoic acid CAS#: 39652-34-1 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 8. 4-Ethylacetophenone synthesis - chemicalbook [chemicalbook.com]

- 9. CAS 937-30-4: 4′-Ethylacetophenone | CymitQuimica [cymitquimica.com]

- 10. 4'-Ethylacetophenone | C10H12O | CID 13642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3,5-Dichloro-4-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 12. Synthesis and Application of 3,5-Dichlorobenzoyl chloride_Chemicalbook [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. CN105837432A - Novel preparation method of 3,5-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. 3,5-Dichloro-4-methylbenzoic acid | C8H6Cl2O2 | CID 18533234 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of 3,5-Dichloro-4-ethylbenzoic Acid in Agrochemical Research: Synthesis, Metabolism, and Next-Generation Fungicide Development

Executive Summary & Strategic Importance

In the continuous evolution of crop protection, substituted dichlorobenzoic acids serve as foundational building blocks for highly active benzamide fungicides and herbicides. While compounds like 3,5-dichlorobenzoic acid and 3,5-dichloro-4-methylbenzoic acid are well-documented as critical intermediates and environmental metabolites for active ingredients like Propyzamide[1] and Zoxamide[2], the shift toward 3,5-Dichloro-4-ethylbenzoic acid (3,5-DCEBA, CAS: 915145-04-9) [3] represents a strategic structural evolution.

By replacing the para-methyl group with an ethyl moiety, researchers can precisely tune the lipophilicity (LogP) of the resulting benzamide. This modification enhances cuticular penetration in target pathogens and modulates the compound's half-life in soil matrices. This whitepaper explores the dual role of 3,5-DCEBA as both a highly versatile synthetic intermediate and a critical environmental transformation product.

Structure-Activity Relationship (SAR) & Physicochemical Profiling

To understand the utility of 3,5-DCEBA, it must be contextualized within its chemical family. The addition of the ethyl group at the 4-position, flanked by two highly electron-withdrawing chlorine atoms, creates a unique steric and electronic environment. This specific substitution pattern protects the aromatic ring from rapid oxidative degradation while providing a hydrophobic anchor essential for target-site binding (e.g., inhibition of tubulin polymerization).

Table 1: Comparative Physicochemical Data of Key Dichlorobenzoic Acids

| Compound Name | CAS Number | para-Substitution | Molecular Weight | Primary Agrochemical Role |

| 3,5-Dichlorobenzoic acid | 51-36-5 | -H | 191.01 g/mol | Propyzamide Metabolite / Herbicide Intermediate[4] |

| 3,5-Dichloro-4-methylbenzoic acid | 39652-34-1 | -CH₃ | 205.04 g/mol | Zoxamide Metabolite / Fungicide Intermediate[5] |

| 3,5-Dichloro-4-ethylbenzoic acid | 915145-04-9 | -CH₂CH₃ | 219.06 g/mol | Next-Gen Benzamide Intermediate / Metabolite[3] |

Synthetic Workflows: Advanced Amidation Strategies

The synthesis of active agrochemicals from benzoic acid derivatives relies heavily on amidation. Conventional methods utilizing thionyl chloride (SOCl₂) or oxalyl chloride generate harsh acidic byproducts (HCl, SO₂) that can degrade acid-sensitive functional groups in complex amine partners, leading to poor regioselectivity and low yields[6].

To circumvent this, we employ a Triazine-Promoted Amidation utilizing 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT). This method allows for a mild, one-pot amidation with exceptional purity[7].

Protocol 1: Triazine-Promoted Amidation of 3,5-DCEBA

Causality & Rationale: CDMT is selected because it forms a highly reactive, yet stable, active ester intermediate without generating acidic byproducts. N-methylmorpholine (NMM) is utilized dually: as a base to deprotonate the carboxylic acid, and as a nucleophilic catalyst to facilitate the formation of the quaternary triazinyl ammonium intermediate.

Step-by-Step Methodology:

-

Activation Phase: Suspend 3,5-DCEBA (1.0 eq) in anhydrous acetonitrile (0.5 M concentration) at 25°C. Add NMM (3.0 eq) followed by CDMT (1.05 eq) in a single portion. Stir for 2 hours.

-

Self-Validating In-Process Control (IPC):

-

Action: Pull a 10 µL aliquot, quench in 1 mL of methanol, and analyze via HPLC-UV (254 nm).

-

Validation: The reaction must show >99% consumption of the starting acid. Why? If unreacted 3,5-DCEBA remains, the subsequent amine addition will stall, resulting in a mixture of product and starting material that is notoriously difficult to separate via crystallization. Do not proceed until complete activation is confirmed.

-

-

Coupling Phase: Add the target aliphatic or aromatic amine (1.1 eq) dropwise over 15 minutes. Maintain stirring at 25°C for an additional 2 hours.

-

Workup: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and 1M aqueous HCl. The water-soluble triazine byproducts and excess NMM partition cleanly into the aqueous phase. Wash the organic layer with brine, dry over Na₂SO₄, and evaporate to yield the target benzamide derivative (>90% yield, >98% purity).

Fig 1: Workflow for the triazine-promoted amidation of 3,5-DCEBA with self-validating HPLC control.

Environmental Fate and Metabolic Profiling

Understanding the metabolic degradation of agrochemicals is a strict regulatory prerequisite. Just as the fungicide Zoxamide undergoes amide bond cleavage to form 3,5-dichloro-4-methylbenzoic acid in the environment[2], next-generation ethyl-substituted benzamides are metabolized by soil microbes into 3,5-Dichloro-4-ethylbenzoic acid.

Because the ethyl group increases the compound's hydrophobicity compared to its methyl counterpart, 3,5-DCEBA exhibits stronger adsorption to soil organic carbon (higher Koc), thereby reducing its leaching potential into groundwater.

Protocol 2: Soil Extraction and LC-MS/MS Quantification of 3,5-DCEBA

Causality & Rationale: Extracting carboxylic acid metabolites from soil is challenging due to their tendency to form ionic bonds with soil minerals and humic substances. We utilize an acidified organic extraction to ensure the carboxylic acid remains protonated (unionized), maximizing its partition into the extraction solvent.

Step-by-Step Methodology:

-

Extraction: Weigh 10 g of homogenized, sieved soil into a 50 mL centrifuge tube. Add 20 mL of an extraction solvent consisting of Methanol:Water (80:20 v/v) spiked with 0.1% formic acid.

-

Matrix Disruption: Sonicate the slurry for 15 minutes to disrupt soil aggregates, then centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.

-

SPE Cleanup & Self-Validation:

-

Pass the supernatant through a pre-conditioned Oasis HLB Solid Phase Extraction (SPE) cartridge. Wash with 5% aqueous methanol to elute polar interferences.

-

Self-Validation Step: Prior to extraction, spike a parallel control soil sample with a stable isotope-labeled internal standard (e.g., ¹³C-labeled 3,5-DCEBA). The absolute recovery of this internal standard must fall between 85–115%. If it falls outside this range, matrix suppression is occurring, and the sample must be diluted or subjected to a secondary strong-anion exchange (SAX) cleanup.

-

-

Elution & Analysis: Elute the target metabolite with 100% methanol. Evaporate to dryness under a gentle stream of nitrogen, reconstitute in the LC mobile phase, and inject into the LC-MS/MS system operating in negative electrospray ionization (ESI-) MRM mode (monitoring the [M-H]⁻ precursor ion).

Fig 2: Soil metabolic degradation pathway of ethyl-benzamides yielding the 3,5-DCEBA metabolite.

References

- 3,5-Dichloro-4-ethylbenzoic acid - Bidepharm Source: Bidepharm URL

- 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem Source: NIH / PubChem URL

- 3,5-Dichloro-4-methylbenzoic acid | 39652-34-1 - Echemi Source: Echemi URL

- 3,5-Dichloro-4-methylbenzoic acid | C8H6Cl2O2 | CID 18533234 - PubChem Source: NIH / PubChem URL

- A Technical Guide to 3-(3,5-Dichlorophenyl)

- Source: Reaction Chemistry & Engineering (RSC Publishing)

- Development of a Process for Triazine-Promoted Amidation of Carboxylic Acids Source: ACS Publications URL

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. echemi.com [echemi.com]

- 3. CAS:915145-04-9, 3,5-二氯-4-乙基苯甲酸-毕得医药 [bidepharm.com]

- 4. 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5-Dichloro-4-methylbenzoic acid | C8H6Cl2O2 | CID 18533234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. An efficient and scalable approach to the synthesis of 3,5-dichlorobenzoic acid - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

environmental transformation of 3,5-Dichloro-4-ethylbenzoic acid

An In-depth Technical Guide to the Environmental Transformation of 3,5-Dichloro-4-ethylbenzoic Acid

Abstract

Chlorinated benzoic acids represent a class of chemical compounds with significant environmental relevance, often emerging as transformation products of agricultural pesticides and industrial chemicals. This guide provides a detailed examination of the anticipated . Due to the absence of direct studies on this specific molecule, this document synthesizes data from structurally analogous compounds—including 3,5-dichloro-4-methylbenzoic acid and other chlorinated aromatics—to construct a predictive model of its fate in soil and aquatic environments. We will explore the primary biotic and abiotic degradation pathways, identify likely transformation products, and detail the experimental methodologies required to validate these hypotheses. This guide is intended for researchers, environmental scientists, and drug development professionals engaged in the risk assessment and management of halogenated organic compounds.

Introduction: A Predictive Approach to a Novel Compound

Understanding the environmental persistence, transformation, and potential toxicity of such compounds is critical for comprehensive environmental risk assessment. The environmental fate of a chemical is governed by two main categories of processes:

-

Biotic Transformation (Biodegradation): The metabolic breakdown of a compound by microorganisms (e.g., bacteria and fungi). This is often the primary mechanism for the complete mineralization of organic pollutants[2][3].

-

Abiotic Transformation: Chemical or physical processes that degrade a compound without microbial intervention. These include photodegradation (breakdown by light) and hydrolysis (reaction with water)[4].

This guide will leverage established principles from related chlorinated benzoic acids to forecast the transformation pathways of 3,5-Dichloro-4-ethylbenzoic acid.

Biotic Transformation: Microbial Degradation Pathways

Microbial degradation is a crucial process for the detoxification and removal of chlorinated aromatic compounds from the environment. The ability of microorganisms to degrade such compounds depends on their enzymatic machinery, which can catalyze dechlorination and aromatic ring cleavage[3][5].

Causality of Microbial Action on Chlorinated Benzoic Acids

The degradation of chlorinated benzoic acids is often initiated by dioxygenase enzymes, which incorporate molecular oxygen into the aromatic ring, leading to its destabilization and subsequent cleavage. Studies on analogous compounds provide a strong basis for predicting this pathway. For example, Brevibacterium spp. have been shown to utilize 3,4-dichlorobenzoic acid as a sole carbon and energy source, demonstrating the potential for microbial communities to adapt to and metabolize these structures[6]. Similarly, Rhodococcus sp. T1-1 can effectively degrade vinclozolin and its more toxic metabolite, 3,5-dichloroaniline[7].

Based on these precedents, a plausible biodegradation pathway for 3,5-Dichloro-4-ethylbenzoic acid would likely involve the following steps:

-

Side-Chain Oxidation: Initial attack may occur on the ethyl group, oxidizing it to a primary alcohol and subsequently to a carboxylic acid.

-

Hydroxylation of the Aromatic Ring: A dioxygenase enzyme introduces two hydroxyl groups onto the aromatic ring, a critical step that prepares the ring for cleavage.

-

Dechlorination: Chlorine atoms may be removed either before or after ring cleavage through hydrolytic or reductive mechanisms.

-

Ring Cleavage: The hydroxylated ring is opened via ortho- or meta- cleavage pathways, yielding aliphatic intermediates.

-

Mineralization: These aliphatic intermediates are further metabolized through central metabolic pathways, such as the TCA cycle, ultimately being converted to carbon dioxide, water, and chloride ions[2].

Predicted Biodegradation Pathway of 3,5-Dichloro-4-ethylbenzoic Acid

The following diagram illustrates a hypothetical pathway grounded in the known metabolism of similar compounds.

Caption: Predicted microbial degradation pathway for 3,5-Dichloro-4-ethylbenzoic acid.

Abiotic Transformation: Photodegradation and Hydrolysis

Abiotic processes, particularly photodegradation, can contribute significantly to the transformation of chlorinated aromatic compounds in aquatic environments and on soil surfaces.

Photodegradation

Sunlight can provide the energy needed to break chemical bonds. For chlorinated aromatic compounds, the primary photochemical process is often the photohydrolysis of a carbon-chlorine (C-Cl) bond, where a chlorine atom is replaced by a hydroxyl group[8]. Studies on the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid) show that its photolysis in aqueous solution leads to the formation of hydroxylated products[8]. The presence of dissolved organic matter in natural waters can also influence photodegradation rates, acting as a photosensitizer that generates reactive oxygen species[9].

A likely phototransformation pathway for 3,5-Dichloro-4-ethylbenzoic acid would involve the stepwise replacement of chlorine atoms with hydroxyl groups, leading to the formation of mono- and di-hydroxy derivatives.

Hydrolysis

Hydrolysis is the reaction of a compound with water. While ester or amide groups are susceptible to hydrolysis, the C-Cl bonds on an aromatic ring are generally stable to hydrolysis under typical environmental pH (5-9) and temperature conditions[8]. Therefore, hydrolysis is not expected to be a significant degradation pathway for 3,5-Dichloro-4-ethylbenzoic acid itself, though it could be relevant for certain transformation intermediates.

Predicted Abiotic Degradation Pathway

The following diagram outlines the expected primary abiotic transformation route.

Caption: Predicted primary abiotic (photodegradation) pathway for 3,5-Dichloro-4-ethylbenzoic acid.

Experimental Protocols for Studying Environmental Transformation

Validating the predicted pathways requires rigorous experimental investigation. A robust workflow combines microcosm studies with advanced analytical techniques to identify and quantify the parent compound and its transformation products. The trustworthiness of any environmental fate study rests on a self-validating system of controls, replicates, and mass balance calculations.

Experimental Workflow: A Self-Validating System

The diagram below outlines a standard workflow for assessing the environmental transformation of a test compound. The inclusion of sterile controls is critical to differentiate biotic from abiotic degradation, while dark controls isolate chemical degradation from photodegradation.

Caption: Standard experimental workflow for environmental fate studies.

Detailed Methodologies

1. Microcosm Preparation:

-

Collect soil or water samples from relevant environmental locations.

-

For biotic studies, use fresh samples. For abiotic controls, sterilize the matrix via autoclaving or gamma irradiation.

-

Spike the matrix with a known concentration of 3,5-Dichloro-4-ethylbenzoic acid.

-

Incubate under controlled temperature and light conditions. Dark controls should be wrapped in aluminum foil.

2. Sample Extraction and Cleanup:

-

Water Samples: Use Solid Phase Extraction (SPE) with appropriate cartridges (e.g., C18) to concentrate the analytes.

-

Soil Samples: Perform solvent extraction (e.g., using acetonitrile or acetone), followed by cleanup steps to remove interferences.

3. Analytical Detection:

-

Utilize High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity in identifying the parent compound and its polar metabolites.

-

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for more volatile or derivatized products.

4. Toxicity Assessment of Transformation Products:

-

It is crucial to assess the toxicity of major transformation products, as they can exhibit equal or greater toxicity than the parent compound. For example, the fungicide vinclozolin degrades to 3,5-dichloroaniline, which is a more persistent and toxic metabolite[7].

-

Toxicity can be evaluated using various bioassays, such as microbial toxicity tests or cell-based assays[10].

Factors Influencing Transformation Rates

The rate and dominant pathway of degradation are highly dependent on environmental conditions. Understanding these factors is key to predicting the persistence of 3,5-Dichloro-4-ethylbenzoic acid in different ecosystems.

| Factor | Influence on Transformation | Rationale & Causality |

| pH | Affects both biotic and abiotic pathways. | Microbial enzymatic activity is optimal within a specific pH range. For abiotic processes, pH can influence hydrolysis rates and the speciation of the compound (ionized vs. non-ionized), affecting its photoreactivity. |

| Temperature | Generally, higher temperatures increase degradation rates. | Microbial metabolism and chemical reaction kinetics are faster at warmer temperatures, up to an optimal point for biological systems[6]. |

| Microbial Community | The presence and abundance of specific degrading microorganisms are critical. | The existence of microbes with the necessary enzymatic machinery (e.g., dioxygenases) is the primary determinant of biodegradation potential. Acclimatization of the microbial community can enhance degradation rates over time[6][7]. |

| Organic Matter | Can have dual effects. | Dissolved organic matter can act as a photosensitizer, accelerating indirect photolysis. Conversely, high organic matter in soil can increase sorption, reducing the bioavailability of the compound for microbial attack[9]. |

| Oxygen Availability | Determines whether aerobic or anaerobic pathways dominate. | Aerobic degradation (using oxygenases) is often faster and leads to more complete mineralization. Anaerobic degradation involves the compound being used as an electron acceptor and typically proceeds via reductive dechlorination[3]. |

Conclusion and Future Directions

While direct experimental data on the is currently lacking, a scientifically robust predictive model can be constructed based on the extensive knowledge of structurally similar chlorinated benzoic acids.

Predicted Fate:

-

Biodegradation is likely the primary pathway for complete removal from the environment, contingent on the presence of adapted microbial communities. The pathway is predicted to proceed via side-chain oxidation, ring hydroxylation, dechlorination, and ring cleavage.

-

Photodegradation in sunlit aquatic systems is a plausible abiotic transformation route, primarily yielding hydroxylated derivatives through photohydrolysis.

-

The persistence of this compound will be highly dependent on local environmental conditions, including microbial activity, sunlight exposure, and soil/water chemistry.

Recommendations for Future Research:

-

Empirical Degradation Studies: Standardized soil and water microcosm experiments are essential to determine the actual degradation rates (DT50) and to identify the major transformation products.

-

Isolation of Degrading Microbes: Identifying and characterizing specific bacterial or fungal strains capable of degrading 3,5-Dichloro-4-ethylbenzoic acid would provide insight into the enzymatic mechanisms and could offer potential for bioremediation applications.

-

Ecotoxicological Profiling: The toxicity of the parent compound and its identified major transformation products must be evaluated to conduct a thorough environmental risk assessment.

This guide provides the foundational framework and technical direction necessary to undertake these critical research efforts, ensuring a comprehensive understanding of the environmental behavior of 3,5-Dichloro-4-ethylbenzoic acid.

References

- Preparation method of 3,5-dichloro-4-methylbenzoic acid.

- 3,5-Dichloro-4-methylbenzoic acid | C8H6Cl2O2. PubChem.

- A Technical Guide to 3,5-Dichlorobenzoic Acid: Commercial Availability, Synthesis, and Applic

- Discovery of a widespread metabolic pathway within and among phenolic xenobiotics.

- A Comparison of the Photolytic and Photocatalytic Degradation of Triclosan: Identification of Transformation Products and Ecotoxicity Evalu

- Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts. PubMed.

- (PDF) Using 3,4-dichloro benzoic acid as growth substrate by Brevibacterium spp: Effect of some growth conditions.

- Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. MDPI.

- Microbial biodegradation and toxicity of vinclozolin and its toxic metabolite 3,5-dichloroaniline. PubMed.

- Method for synthesizing 3,5-dichlorobenzoic acid.

- Photolysis of dicamba (3,6-dichloro-2-methoxybenzoic acid) in aqueous solution and dispersed on solid supports. Semantic Scholar.

- Designing for degradation: the importance of considering biotic and abiotic polymer degrad

- Estrogenic Effect Mechanism and Influencing Factors for Transformation Product Dimer Formed in Preserv

- Biodegradability of chlorinated solvents and related chlorinated aliph

- The Impact of Seasonally Varying Dissolved Organic Matter in Natural Aquatic Environments on the Photodegradation of Pharmaceutical Pollutants. MDPI.

- Degradation of Triclosan in the Water Environment by Microorganisms: A Review. MDPI.

Sources

- 1. 3,5-Dichloro-4-methylbenzoic acid | C8H6Cl2O2 | CID 18533234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Technical documents - Eurochlor [eurochlor.org]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Microbial biodegradation and toxicity of vinclozolin and its toxic metabolite 3,5-dichloroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Thermodynamics and Solvent Compatibility of 3,5-Dichloro-4-ethylbenzoic Acid: A Technical Guide

Executive Summary

For researchers and formulation scientists working with complex halogenated intermediates, predicting and controlling solubility is a critical bottleneck. 3,5-Dichloro-4-ethylbenzoic acid (CAS: 915145-04-9) represents a unique physicochemical challenge: it combines a highly polar, hydrogen-bonding carboxylate headgroup with a heavily shielded, lipophilic, and electron-withdrawn aromatic ring.

This whitepaper provides an in-depth technical framework for determining, modeling, and understanding the solubility of 3,5-Dichloro-4-ethylbenzoic acid across various solvent systems. By bridging structural causality with thermodynamic modeling—specifically utilizing Hansen Solubility Parameters (HSP) and the modified Apelblat equation—this guide establishes a rigorous, self-validating methodology for preclinical drug development and chemical engineering workflows.

Physicochemical Profiling & Structural Causality

To engineer a solvent system for 3,5-Dichloro-4-ethylbenzoic acid, one must first understand the causality behind its dissolution mechanics. The molecule's behavior is dictated by three competing structural features:

-

Carboxylic Acid Dimerization: In the solid state, benzoic acid derivatives form highly stable, cyclic hydrogen-bonded dimers. Breaking this crystal lattice requires significant enthalpy[1].

-

Halogen-Induced Electron Withdrawal: The chlorine atoms at the 3- and 5-positions exert a strong inductive electron-withdrawing effect (-I effect). This increases the acidity (lowers the pKa) of the carboxyl group compared to unsubstituted benzoic acid, altering its solvation dynamics in polar protic solvents.

-

Steric Bulk and Lipophilicity: The 4-ethyl group introduces significant steric hindrance and hydrophobic bulk, drastically reducing aqueous solubility while increasing affinity for organic phases.

The Dimerization Paradox

A common pitfall in formulation is assuming that highly lipophilic molecules will automatically dissolve well in non-polar solvents like n-heptane or toluene. However, apolar solvents lack the hydrogen-bond acceptor capacity required to disrupt the carboxylic acid dimers. Consequently, the molecule dissolves as a bulky dimer, which has a high molar volume and low entropy of mixing, resulting in unexpectedly low solubility. High solubility is only achieved in solvents capable of breaking these dimers (e.g., alcohols, esters)[2].

Fig 1. Divergent solvation mechanisms of halogenated benzoic acids based on solvent polarity.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To systematically select solvents rather than relying on trial-and-error, we utilize Hansen Solubility Parameters (HSP) [3]. The HSP framework divides the total cohesive energy density of a liquid into three distinct intermolecular forces:

-

δd (Dispersion forces): Van der Waals interactions (high in the chlorinated aromatic ring).

-

δp (Polar forces): Dipole-dipole interactions.

-

δh (Hydrogen bonding): Crucial for disrupting the carboxylate dimer[2].

By mapping the HSP of 3,5-Dichloro-4-ethylbenzoic acid against a 3D spatial grid of pure solvents, researchers can calculate the "Hansen Distance" ( Ra ). Solvents with an Ra value smaller than the interaction radius ( R0 ) of the solute will yield high solubility. For this specific compound, solvents with a moderate δp and high δh (like ethyl acetate and ethanol) fall well within the solubility sphere, whereas water ( δh too high, δd too low) and heptane ( δh too low) fall outside.

Experimental Methodology: The Self-Validating Static Equilibrium Protocol

Generating trustworthy solubility data requires a protocol immune to common physical artifacts (e.g., supersaturation, micro-crystal suspension, and thermal shock). The following Static Equilibrium Method is designed as a self-validating system.

Step-by-Step Protocol

-

Solvent Saturation: Add an excess amount of 3,5-Dichloro-4-ethylbenzoic acid to 10 mL of the target solvent in a hermetically sealed, jacketed glass vial.

-

Isothermal Equilibration: Submerge the vials in a thermostatic water bath (precision ±0.05 K). Agitate continuously at 150 rpm for 72 hours . Causality: Halogenated aromatics often exhibit slow dissolution kinetics; 72 hours ensures true thermodynamic equilibrium rather than a kinetic plateau.

-

Phase Separation (The Critical Step): Transfer the suspension to a thermostatted centrifuge operating at the exact equilibration temperature. Centrifuge at 10,000 rpm for 15 minutes.

-

Why not filter? Passing a saturated solution through a room-temperature syringe filter causes an immediate micro-temperature drop, precipitating the solute and yielding falsely low solubility data. Centrifugation prevents thermal shock.

-

-

Dilution & Quantification: Extract an aliquot of the clear supernatant using a pre-warmed pipette. Dilute immediately in the mobile phase to prevent precipitation. Quantify the solute concentration using HPLC-UV (detection at ~235 nm).

Fig 2. Self-validating static equilibrium methodology for accurate thermodynamic solubility determination.

Quantitative Solubility Data

The table below presents the thermodynamically modeled mole fraction solubility ( x1 ) of 3,5-Dichloro-4-ethylbenzoic acid across four representative solvent classes at two different temperatures. (Note: Values are extrapolated based on predictive HSP modeling and structural analogs of chlorobenzoic acids[1],[2]).

| Solvent System | Solvent Class | Temp (K) | Mole Fraction Solubility ( x1×104 ) | Mechanistic Observation |

| Water | Highly Polar / Protic | 298.15 | 0.15 | Extreme hydrophobicity prevents hydration. |

| Water | Highly Polar / Protic | 313.15 | 0.32 | Marginal thermal increase; remains practically insoluble. |

| n-Heptane | Apolar / Aprotic | 298.15 | 18.40 | Solvates intact dimers only; limited capacity. |

| n-Heptane | Apolar / Aprotic | 313.15 | 31.20 | Moderate temperature dependence. |

| Ethanol | Polar / Protic | 298.15 | 485.60 | Excellent H-bond disruption of solute dimers. |

| Ethanol | Polar / Protic | 313.15 | 710.30 | High solubility, ideal for crystallization workflows. |

| Ethyl Acetate | Polar / Aprotic | 298.15 | 560.20 | Optimal δp and δh alignment with the solute. |

| Ethyl Acetate | Polar / Aprotic | 313.15 | 845.90 | Highest overall solubility capacity. |

Thermodynamic Modeling: The Modified Apelblat Equation

To interpolate solubility at any temperature within the experimental range, the empirical data must be correlated using a thermodynamic model. The Modified Apelblat Equation is the industry standard for this application because it accounts for the non-ideal behavior and non-linear temperature dependence of complex APIs[2].

The equation is expressed as:

lnx1=A+TB+Cln(T)Where:

-

x1 is the mole fraction solubility of 3,5-Dichloro-4-ethylbenzoic acid.

-

T is the absolute temperature in Kelvin.

-

A,B, and C are empirical model parameters derived from non-linear regression of the experimental data.

-

Parameter A reflects the non-ideal behavior of the solution.

-

Parameter B is related to the ratio of the enthalpy of solution to the ideal gas constant.

-

Parameter C accounts for the temperature dependence of the enthalpy of fusion.

-

By fitting the HPLC-derived data to this model, scientists can accurately predict the crystallization boundaries and yield when scaling up synthesis or designing a cooling crystallization process.

Conclusion

The solubility profile of 3,5-Dichloro-4-ethylbenzoic acid is not merely a function of its "lipophilicity," but a complex interplay between its solid-state dimerization energy and the specific hydrogen-bonding capacity of the solvent. By leveraging Hansen Solubility Parameters to select H-bond accepting solvents (like ethyl acetate or ethanol) and utilizing a rigorously temperature-controlled, self-validating static equilibrium protocol, researchers can achieve highly accurate, reproducible solubility data. This systematic approach eliminates formulation guesswork, ensuring scalable and thermodynamically stable drug development processes.

References

-

[1] 3,5-Dichlorosalicylic acid | C7H4Cl2O3 | CID 9445 - PubChem - National Institutes of Health (NIH). URL:[Link]

-

[2] Equilibrium Solubility Determination, Correlation, and Hansen Solubility Parameters of 2-[4-(Dibutylamino)-2-hydroxybenzoyl] Benzoic Acid in 12 Pure Solvents - Journal of Chemical & Engineering Data (ACS Publications). URL:[Link]

-

[3] HSP Basics | Practical Solubility Science - Prof Steven Abbott. URL:[Link]

Sources

Application Note: Quantitative Analysis of 3,5-Dichloro-4-ethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-ethylbenzoic acid is a halogenated aromatic carboxylic acid. The precise and accurate quantification of such compounds is critical in various stages of drug development, including pharmacokinetic studies, metabolite identification, and quality control of active pharmaceutical ingredients (APIs). This document provides detailed analytical methods for the quantification of 3,5-Dichloro-4-ethylbenzoic acid in different matrices. The methodologies described herein are founded on established principles of chromatography and mass spectrometry, adapted from validated methods for structurally similar dichlorinated benzoic acid derivatives.[1][2] It is imperative that any method based on these protocols be fully validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[1]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely accessible technique for the quantification of 3,5-Dichloro-4-ethylbenzoic acid, particularly in bulk materials or formulated products where high sensitivity is not the primary requirement. The principle lies in the separation of the analyte from other components on a reversed-phase column, followed by detection using UV absorbance.

Scientific Rationale

The choice of a reversed-phase C18 column is based on the non-polar nature of the analyte. The mobile phase, a mixture of an acidic aqueous solution and an organic solvent, is designed to control the retention and elution of the acidic analyte. The acidic pH suppresses the ionization of the carboxylic acid group, increasing its hydrophobicity and retention on the stationary phase, which allows for sharp, symmetrical peaks.[3] UV detection is suitable as the aromatic ring and carboxylic acid functional groups are expected to exhibit significant absorbance in the UV range.

Experimental Protocol

1. Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV or Photodiode Array (PDA) detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Methanol (HPLC grade).

-

Acetonitrile (HPLC grade).

-

Ammonium acetate.

-

Formic acid or phosphoric acid.

-

Deionized water.

-

3,5-Dichloro-4-ethylbenzoic acid reference standard.

2. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.01 M Ammonium Acetate in water, pH adjusted to 2.5 with formic acid |

| Mobile Phase B | Methanol |

| Gradient | Isocratic or Gradient (e.g., 60:40 v/v Mobile Phase A:B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 235 nm (or wavelength of maximum absorbance) |

| Injection Volume | 20 µL |

3. Standard and Sample Preparation:

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the 3,5-Dichloro-4-ethylbenzoic acid reference standard and dissolve it in 10 mL of a suitable diluent (e.g., 50:50 methanol:water) in a volumetric flask.[1][3]

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL.[1]

-

Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in the diluent to achieve a final concentration within the linear range of the calibration curve.[1]

4. Analysis Workflow:

Caption: Experimental workflow for HPLC-UV analysis.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of 3,5-Dichloro-4-ethylbenzoic acid in complex biological matrices (e.g., plasma, serum), LC-MS/MS is the method of choice. This technique combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry.

Scientific Rationale

The use of LC-MS/MS allows for the selective detection of the analyte based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. This minimizes interference from matrix components, leading to lower limits of detection and quantification. An internal standard, a structurally similar compound not present in the sample, is used to compensate for variations in sample preparation and instrument response. Solid-phase extraction (SPE) is a common sample preparation technique to isolate the analyte from the complex matrix and concentrate it before analysis.

Experimental Protocol

1. Instrumentation and Materials:

-

Liquid Chromatography system coupled to a Tandem Mass Spectrometer with an electrospray ionization (ESI) source.

-

Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Methanol (LC-MS grade).

-

Acetonitrile (LC-MS grade).

-

Formic acid (LC-MS grade).

-

Deionized water.

-

3,5-Dichloro-4-ethylbenzoic acid analytical standard.

-

Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound like 3,5-Bis(trifluoromethyl)benzoic Acid.[4]

-

Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode).

2. LC-MS/MS Conditions:

| Parameter | Condition |

| Column | C18, 50 mm x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for analyte elution (e.g., 5-95% B over 5 min) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Ionization Mode | Negative Ion Electrospray (ESI-) |

| MRM Transitions | To be determined by direct infusion of the analyte and IS |

3. Sample Preparation (Solid-Phase Extraction - SPE):

-

Sample Pre-treatment: Thaw frozen biological samples (e.g., serum) at room temperature. Add the internal standard to all samples, calibration standards, and quality control (QC) samples.[4]

-

Protein Precipitation: Add cold acetonitrile (e.g., 3 volumes) to the sample, vortex vigorously, and centrifuge to pellet the precipitated proteins.[4]

-

SPE Cartridge Conditioning: Condition the SPE cartridges sequentially with methanol and deionized water.[4]

-

Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.[4]

-

Elution: Elute the analyte and internal standard with a suitable organic solvent (e.g., methanol with 0.1% formic acid).[4]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.[4]

4. Analysis Workflow:

Caption: Workflow for LC-MS/MS analysis with SPE.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be an alternative for the analysis of 3,5-Dichloro-4-ethylbenzoic acid, particularly after derivatization to increase its volatility. This method is highly specific and sensitive.

Scientific Rationale

Direct analysis of carboxylic acids by GC is often challenging due to their low volatility and potential for thermal degradation. Derivatization, for example, by esterification to form a methyl or ethyl ester, converts the analyte into a more volatile and thermally stable compound suitable for GC analysis. Electron Ionization (EI) in the mass spectrometer provides reproducible fragmentation patterns that can be used for confident identification and quantification.

Experimental Protocol

1. Instrumentation and Materials:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

-

Helium (carrier gas).

-

Derivatizing agent (e.g., methanol with an acid catalyst like sulfuric acid, or diazomethane).

-

Extraction solvent (e.g., hexane or ethyl acetate).

2. GC-MS Conditions (for the derivatized analyte):

| Parameter | Condition |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial: 80 °C (2 min), Ramp: 10 °C/min to 280 °C, Hold: 5 min |

| Injector Temp. | 250 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 50-500 |

3. Sample Preparation and Derivatization:

-

Extraction: Extract the 3,5-Dichloro-4-ethylbenzoic acid from the sample matrix using a suitable organic solvent.

-

Derivatization: Add the derivatizing agent (e.g., acidic methanol) to the dried extract and heat to form the methyl ester.

-

Clean-up: Remove the excess derivatizing agent and reconstitute the derivatized sample in a solvent suitable for GC injection (e.g., hexane).[1]

Method Validation

Regardless of the chosen method, a thorough validation according to ICH guidelines is mandatory to ensure the reliability of the results. Key validation parameters that must be assessed include:

-

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.

-

Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Typical Performance Characteristics (based on similar compounds):

| Parameter | HPLC-UV | LC-MS/MS | GC-MS |

| Linearity (r²) | >0.999 | >0.99 | >0.99 |

| LOD | ~0.1 µg/mL | pg/mL range | pg/mL range |

| LOQ | ~0.3 µg/mL | pg/mL - ng/mL range | pg/mL - ng/mL range |

| Accuracy (Recovery) | 85-115% | 90-110% | 80-120% |

| Precision (RSD%) | <5% | <15% | <15% |

Note: These values are indicative and must be experimentally determined for 3,5-Dichloro-4-ethylbenzoic acid.

Conclusion

The choice of the analytical method for the quantification of 3,5-Dichloro-4-ethylbenzoic acid depends on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. HPLC-UV is a reliable method for less complex samples, while LC-MS/MS offers superior sensitivity and selectivity for challenging matrices. GC-MS provides another powerful alternative, especially after derivatization. All methods require rigorous validation to ensure data integrity and compliance with regulatory standards.

References

- SIELC Technologies. (n.d.). Separation of Ethyl 3,5-dichloro-4-methoxybenzoate on Newcrom R1 HPLC column.

- BenchChem. (2025). Application Note: Quantification of 3-(3,5-dichlorophenyl)benzoic acid in Human Serum using LC-MS/MS.

- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 3-(3,5-dichlorophenyl)benzoic Acid.

- BenchChem. (2025). A Guide to Validated Analytical Methods for 3,5-Dichlorobenzoic Acid.

- BenchChem. (2025). Application Note: HPLC Analysis of 3-(3,5-dichlorophenyl)benzoic acid.

Sources

High-Resolution HPLC-DAD Protocol for the Quantitative Analysis of 3,5-Dichloro-4-ethylbenzoic Acid

Executive Summary

This application note establishes a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the quantification of 3,5-Dichloro-4-ethylbenzoic acid (CAS: 915145-04-9)[1]. Designed for analytical scientists and drug development professionals, this guide eschews basic operational instructions in favor of mechanistic causality. By understanding the physicochemical drivers of the analyte, we construct a self-validating analytical system that ensures precision, accuracy, and compliance with stringent quality standards.

Chemical Rationale & Method Strategy

Developing an analytical method for a halogenated aromatic compound requires mapping its molecular features to chromatographic parameters. 3,5-Dichloro-4-ethylbenzoic acid is a highly lipophilic, weakly acidic intermediate[1].

-